1-methyl-1H-imidazol-5-amine

Description

The exact mass of the compound 1-methyl-1H-imidazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-1H-imidazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-imidazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

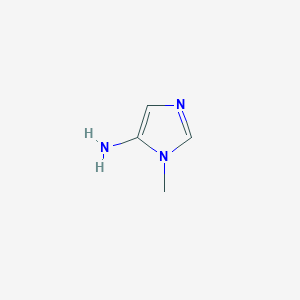

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-6-2-4(7)5/h2-3H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYQSWDQLDFSSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559267 |

Source

|

| Record name | 1-Methyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66787-75-5 |

Source

|

| Record name | 1-Methyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-methyl-1H-imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-methyl-1H-imidazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document details a primary synthetic route, outlines the physicochemical properties of the target compound and its key intermediate, and includes detailed experimental protocols.

Introduction

1-methyl-1H-imidazol-5-amine is a substituted imidazole that holds potential as a building block in the synthesis of pharmacologically active molecules. The imidazole nucleus is a common feature in many biologically active compounds, and its derivatives have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide focuses on a two-step synthesis involving the nitration of 1-methylimidazole followed by the reduction of the resulting nitroimidazole.

Synthesis of 1-methyl-1H-imidazol-5-amine

The most direct synthetic pathway to 1-methyl-1H-imidazol-5-amine involves a two-step process:

-

Nitration of 1-methylimidazole to yield 1-methyl-5-nitro-1H-imidazole.

-

Reduction of 1-methyl-5-nitro-1H-imidazole to the target amine.

This synthetic approach is outlined below:

Caption: Synthetic route for 1-methyl-1H-imidazol-5-amine.

Experimental Protocols

Step 1: Synthesis of 1-methyl-5-nitro-1H-imidazole

The nitration of 1-methylimidazole is a key step in this synthesis. A common method involves the use of a mixed acid nitrating agent.[6][7]

Materials:

-

1-methylimidazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or other suitable base for neutralization

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1-methylimidazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

To this cooled solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-5-nitro-1H-imidazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-methyl-1H-imidazol-5-amine

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

Materials:

-

1-methyl-5-nitro-1H-imidazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure using Tin(II) Chloride:

-

Dissolve 1-methyl-5-nitro-1H-imidazole in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and neutralize it by the careful addition of a concentrated sodium hydroxide solution until the pH is basic.

-

The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with ethyl acetate.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-imidazol-5-amine.

-

The product can be further purified by column chromatography on silica gel.

Properties of 1-methyl-1H-imidazol-5-amine and Intermediates

The following tables summarize the key physicochemical properties of the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Compounds in the Synthetic Pathway

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1-methylimidazole | C₄H₆N₂ | 82.10 | Colorless to yellow liquid | -60 | 198 |

| 1-methyl-5-nitro-1H-imidazole | C₄H₅N₃O₂ | 127.10 | - | - | - |

| 1-methyl-1H-imidazol-5-amine | C₄H₇N₃ | 97.12 | White to off-white solid | 101 (decomp.) | 323.0±15.0 (Predicted) |

Table 2: Spectroscopic and Other Properties

| Compound | Key Spectroscopic Data | pKa (Predicted) | LogP (Predicted) |

| 1-methylimidazole | Mass Spectrum (EI) available.[8] | - | - |

| 1-methyl-5-nitro-1H-imidazole | Mass Spectrum (EI) available.[9] | - | - |

| 1-methyl-1H-imidazol-5-amine | ¹H NMR and ¹³C NMR data would be required for full characterization. | 7.76±0.10 | - |

Biological Activity and Potential Applications

While specific data on the biological activity and signaling pathways of 1-methyl-1H-imidazol-5-amine are not extensively documented in publicly available literature, the imidazole scaffold is a well-established pharmacophore.[1][2][3][4][5] Derivatives of imidazole are known to interact with a wide range of biological targets. For instance, related compounds containing the (1H-imidazol-5-yl)methanamine core are known to be potent and selective ligands for the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[10][11]

The potential biological activities of 1-methyl-1H-imidazol-5-amine would need to be investigated through a series of in vitro and in vivo studies. An initial experimental workflow to assess its potential as a drug candidate is proposed below.

Caption: Experimental workflow for drug discovery.

Conclusion

This technical guide provides a foundational understanding of the synthesis and properties of 1-methyl-1H-imidazol-5-amine. The detailed two-step synthetic protocol, starting from the commercially available 1-methylimidazole, offers a practical route for researchers to obtain this compound for further investigation. While its specific biological functions remain to be fully elucidated, its structural similarity to other bioactive imidazole derivatives suggests that it could be a valuable molecule in the exploration of new therapeutic agents. Further research into its pharmacological profile is warranted to uncover its full potential in drug discovery and development.

References

- 1. scialert.net [scialert.net]

- 2. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 3. rjptonline.org [rjptonline.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 9. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-imidazol-5-amine

Physicochemical Properties

Quantitative data for 1-methyl-1H-imidazol-5-amine is limited to computational predictions. For comparative purposes, experimental data for the parent compound, 1-methylimidazole, is provided.

Table 1: Computed Physicochemical Properties of 1-methyl-1H-imidazol-5-amine

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | PubChem |

| Molecular Weight | 97.12 g/mol | PubChem |

| XLogP3 | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 97.063997236 Da | PubChem |

| Topological Polar Surface Area | 55.1 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 81.3 | PubChem |

Table 2: Experimental Physicochemical Properties of 1-methylimidazole (for reference)

| Property | Value | Source |

| CAS Number | 616-47-7 | ChemicalBook |

| Molecular Formula | C₄H₆N₂ | ChemicalBook |

| Molecular Weight | 82.10 g/mol | ChemicalBook |

| Melting Point | -60 °C | ChemicalBook |

| Boiling Point | 198 °C | ChemicalBook |

| Density | 1.03 g/mL at 25 °C | ChemicalBook |

| Solubility in Water | Miscible | ChemicalBook |

| pKa of Conjugate Acid | 6.95 - 7.4 | ChemicalBook, Wikipedia |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of a solid organic compound like 1-methyl-1H-imidazol-5-amine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common technique for melting point determination.[1]

Methodology:

-

Sample Preparation:

-

Ensure the sample is a fine, dry powder. If necessary, crush any crystals in a mortar and pestle.[2]

-

Press the open end of a capillary tube into the powdered sample.[1]

-

Invert the tube and tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[3]

-

If the substance is known to sublime, the open end of the capillary should be sealed.[1]

-

-

Measurement using a Melting Point Apparatus:

-

Place the packed capillary tube into the heating block of the apparatus.

-

If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[3]

-

If the approximate melting point is unknown, a preliminary determination can be performed with a faster heating rate to establish a rough range, followed by a more precise measurement with a fresh sample.[3]

-

Workflow for Melting Point Determination

Boiling Point Determination

For small quantities of a liquid, a micro boiling point determination is a suitable method. This protocol is adapted for a solid that would be melted to determine its boiling point.

Methodology:

-

Sample Preparation:

-

Place a small amount of the sample into a small test tube (e.g., a Durham tube).

-

Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Place a capillary tube, sealed at one end, into the test tube with the open end down.[4]

-

-

Measurement using a Thiele Tube:

-

Insert the thermometer and sample assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. Convection currents will ensure uniform heating.[5]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.[4]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[5]

-

Workflow for Micro Boiling Point Determination

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[6] It involves creating a saturated solution of the compound and then measuring its concentration.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed flask or vial. The excess solid ensures that a saturated solution is formed.[6]

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium. This may take from a few hours to over 24 hours.[7][8]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., a 0.22 µm syringe filter).[7]

-

-

Quantification of Solute Concentration:

-

The concentration of the compound in the clear, saturated supernatant or filtrate is then determined using a suitable analytical method.

-

Common methods include UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), which require the creation of a standard curve with known concentrations of the compound.[7]

-

Workflow for Shake-Flask Solubility Determination

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is typically determined. Potentiometric titration is a highly accurate method for this measurement.[9]

Methodology:

-

Solution Preparation:

-

Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system if solubility is low.

-

To minimize the effect of dissolved CO₂, purge the solution with an inert gas like argon or nitrogen.[9]

-

-

Titration:

-

Place a calibrated pH electrode into the solution.

-

Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

-

After each addition of the titrant, record the pH of the solution.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the plot.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).[9]

-

Workflow for pKa Determination by Potentiometric Titration

References

- 1. thinksrs.com [thinksrs.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-methyl-1H-imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Chemical Name: 1-methyl-1H-imidazol-5-amine

CAS Number: 66787-75-5[1]

Molecular Formula: C₄H₇N₃[1]

Structure:

CN1C=NC=C1N

(SMILES representation)

Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-1H-imidazol-5-amine is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 97.12 g/mol | --INVALID-LINK--[1] |

| Melting Point | 101 °C (decomposed) | --INVALID-LINK--[2] |

| Boiling Point (Predicted) | 362.3 °C at 760 mmHg | --INVALID-LINK--[2] |

| pKa (Predicted) | 7.76 ± 0.10 | --INVALID-LINK--[3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | --INVALID-LINK--[4] |

Synthesis and Experimental Protocols

Logical Workflow for Synthesis

Caption: Proposed synthetic pathway for 1-methyl-1H-imidazol-5-amine.

Step 1: Nitration of 1-Methylimidazole (Hypothetical Protocol)

This protocol is based on general procedures for the nitration of imidazole derivatives.

Materials:

-

1-Methylimidazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 1-methylimidazole.

-

To this cooled mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-5-nitro-1H-imidazole.

Step 2: Reduction of 1-Methyl-5-nitro-1H-imidazole to 1-methyl-1H-imidazol-5-amine (Hypothetical Protocol)

This protocol is based on standard methods for the reduction of nitroarenes.

Materials:

-

1-Methyl-5-nitro-1H-imidazole

-

Palladium on Carbon (10% Pd/C) or Tin(II) Chloride (SnCl₂)

-

Methanol or Ethanol

-

Hydrogen gas (if using Pd/C)

-

Hydrochloric Acid (HCl) (if using SnCl₂)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

Procedure using Catalytic Hydrogenation:

-

Dissolve 1-methyl-5-nitro-1H-imidazole in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

Procedure using Tin(II) Chloride:

-

Dissolve 1-methyl-5-nitro-1H-imidazole in ethanol and add a solution of tin(II) chloride in concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification: The crude 1-methyl-1H-imidazol-5-amine can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking.

Biological Activity and Potential Applications

While specific biological data for 1-methyl-1H-imidazol-5-amine is limited in publicly available literature, the aminoimidazole scaffold is a well-recognized pharmacophore with a broad range of biological activities.

Antimicrobial and Antifungal Potential: 5-Amino-1-methylimidazole and its derivatives are recognized for their potential antimicrobial and antifungal properties.[2] These compounds can serve as valuable starting points for the development of new anti-infective agents.

Role in Pharmaceutical and Agrochemical Synthesis: As a functionalized imidazole, 1-methyl-1H-imidazol-5-amine is a versatile intermediate in organic synthesis. Its unique structure makes it a valuable building block for the creation of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[2]

Experimental Workflow for Antimicrobial Susceptibility Testing

For researchers interested in evaluating the antimicrobial properties of 1-methyl-1H-imidazol-5-amine, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Disclaimer: The experimental protocols provided are hypothetical and based on general chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

In-Depth Technical Guide on the Biological Activity of 1-methyl-1H-imidazol-5-amine

Disclaimer: Publicly available scientific literature lacks specific quantitative biological activity data (e.g., IC50, EC50, Ki) and detailed, validated experimental protocols for 1-methyl-1H-imidazol-5-amine. This guide provides a comprehensive overview based on the biological activities of structurally related 5-aminoimidazole derivatives to infer the potential profile of the target compound and to guide future research.

Introduction

The imidazole nucleus is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] Consequently, compounds bearing the imidazole moiety exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2] 1-methyl-1H-imidazol-5-amine belongs to the class of 5-aminoimidazole derivatives, a group of compounds that has garnered interest for its therapeutic potential, particularly in the realm of antimicrobial and antiprotozoal applications.[4][5]

Presumptive Biological Activity of 1-methyl-1H-imidazol-5-amine

Given the absence of direct experimental data, the biological profile of 1-methyl-1H-imidazol-5-amine is extrapolated from studies on analogous 5-aminoimidazole compounds. The primary activities reported for this class of molecules are antimicrobial and antiprotozoal.

Antimicrobial and Antifungal Activity

Derivatives of 5-aminoimidazole have demonstrated notable activity against various microbial and fungal strains. For instance, a series of 5-aminoimidazole-4-carboxamidrazones exhibited activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and various Candida species.[4][6][7] Some of these compounds showed particularly strong inhibition of Candida krusei and Cryptococcus neoformans growth.[4] The mechanism of antifungal action for some (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides is suggested to involve the generation of reactive oxygen species (ROS).[8]

Antiprotozoal Activity

Substituted 1-benzyl-5-aminoimidazole-4-carboxamides have been identified as potent, orally active inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[5] This indicates that the 5-aminoimidazole scaffold could be a promising starting point for the development of novel antiprotozoal agents.

Quantitative Data for Structurally Related 5-Aminoimidazole Derivatives

While no quantitative data is available for 1-methyl-1H-imidazol-5-amine, the following table summarizes the antimicrobial activity of related 5-aminoimidazole-4-carboxamidrazone derivatives to provide a comparative context.

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Imidazolylamidrazone Derivatives | Candida krusei | MIC | 3.1-6.3 µg/mL | [4] |

| Imidazolylamidrazone Derivatives | Candida neoformans | MIC | 2-4 µg/mL | [4] |

| Imidazolylamidrazone Derivatives | Giardia lamblia | IC50 | 5.6-7.2 µM | [4] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. It is critical to note that these values are for structurally related compounds and not for 1-methyl-1H-imidazol-5-amine.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal species, based on methodologies used for similar imidazole derivatives.[8]

Antifungal Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a fungal strain.

Materials:

-

Test compound (e.g., 1-methyl-1H-imidazol-5-amine)

-

Fungal strains (e.g., Candida albicans, Candida krusei)

-

RPMI 1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal strain on a suitable agar plate and incubate for 24 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Compound Preparation and Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well containing the diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Visualizations

General Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening of a compound's antimicrobial activity.

Caption: General workflow for antimicrobial susceptibility testing.

Presumptive Signaling Pathway (Hypothetical)

As previously mentioned, specific signaling pathways for 1-methyl-1H-imidazol-5-amine have not been elucidated. However, based on the antifungal activity of related compounds being linked to ROS production, a hypothetical pathway can be proposed for further investigation.

Caption: Hypothetical pathway of antifungal action via ROS production.

References

- 1. researchgate.net [researchgate.net]

- 2. jopir.in [jopir.in]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides are potent orally active inhibitors of Trypanosoma cruzi in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

- 7. Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Mechanism of Action of 1-methyl-1H-imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the predicted mechanism of action for the novel compound 1-methyl-1H-imidazol-5-amine. Based on its structural features, particularly the imidazole core, this compound is hypothesized to function as a competitive antagonist of the histamine H3 receptor (H3R), a key G protein-coupled receptor (GPCR) in the central nervous system (CNS). Imidazole-containing compounds are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets.[1][2][3][4] The histamine H3 receptor, which primarily acts as a presynaptic autoreceptor, regulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in neurological disorders.[5][6] This guide details the predicted signaling pathway, provides hypothetical quantitative data for its biological activity, and presents comprehensive experimental protocols to validate this hypothesis.

Predicted Mechanism of Action: Histamine H3 Receptor Antagonism

1-methyl-1H-imidazol-5-amine incorporates a substituted imidazole ring, a crucial pharmacophore for interaction with histamine receptors.[6][7] Its structure is analogous to other known H3R antagonists.[5][7][8][9] The predicted mechanism is competitive antagonism at the H3R. In this role, the compound is expected to bind to the receptor's active site, thereby blocking the binding of the endogenous agonist, histamine.

The H3 receptor is a Gi/o-coupled GPCR. Typically, agonist binding to the H3R activates the Gi/o protein, which in turn inhibits adenylyl cyclase. This enzymatic inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, 1-methyl-1H-imidazol-5-amine is predicted to block this signaling cascade. This action would prevent the agonist-induced decrease in cAMP, effectively disinhibiting the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine.[5][6] This modulation of neurotransmitter release is the basis for the therapeutic potential of H3R antagonists in conditions such as cognitive impairment and sleep disorders.[5][6][10]

Predicted Signaling Pathway

The interaction of 1-methyl-1H-imidazol-5-amine with the H3R signaling pathway is visualized below. The diagram illustrates how the compound, as a competitive antagonist, prevents histamine from activating the Gi-coupled pathway, thereby maintaining normal levels of adenylyl cyclase activity and cAMP production.

Quantitative Data (Hypothetical)

To characterize the predicted activity of 1-methyl-1H-imidazol-5-amine, the following table summarizes hypothetical, yet plausible, quantitative data. These values would be determined through the experimental protocols outlined in Section 4.0.

| Parameter | Description | Hypothetical Value | Target Receptor |

| Ki (nM) | Inhibitory constant; measure of binding affinity. | 15 nM | Human H3R |

| IC50 (nM) | Half-maximal inhibitory concentration in a functional assay. | 45 nM | Human H3R |

| Selectivity | Ratio of Ki for off-target vs. target receptors. | >100-fold vs. H1R, H2R, H4R | H1, H2, H4 Receptors |

| Mode of Action | Determined by Schild analysis from functional assays. | Competitive Antagonist | Human H3R |

Experimental Protocols

The following protocols describe standard methodologies to determine the binding affinity and functional activity of 1-methyl-1H-imidazol-5-amine at the histamine H3 receptor.

Protocol 1: Radioligand Binding Assay for H3R Affinity (Ki)

This assay determines the binding affinity of the test compound by measuring its ability to displace a known radiolabeled ligand from the H3 receptor.[10][11][12][13][14]

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.

-

Radioligand: [³H]-N-α-methylhistamine (a high-affinity H3R agonist radioligand).

-

Test Compound: 1-methyl-1H-imidazol-5-amine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled H3R ligand (e.g., clobenpropit or histamine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and compatible scintillation fluid.

Methodology:

-

Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, serially diluted test compound, and cell membranes.

-

-

Incubation: Add the [³H]-N-α-methylhistamine to all wells at a concentration near its Kd (e.g., 1-2 nM). Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay for H3R Antagonism (IC50)

This cell-based assay measures the ability of the test compound to inhibit the agonist-induced decrease in intracellular cAMP levels, confirming its functional antagonism at the Gi-coupled H3 receptor.[15][16][17][18][19]

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human H3 receptor.

-

Agonist: R-α-methylhistamine or another selective H3R agonist.

-

Test Compound: 1-methyl-1H-imidazol-5-amine, serially diluted.

-

cAMP Assay Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase reporter (e.g., GloSensor).[16][18]

-

Cell Culture Medium and appropriate supplements.

-

Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

Methodology:

-

Cell Plating: Seed the H3R-expressing cells into 96-well or 384-well plates and culture overnight to allow for adherence.

-

Compound Addition: Remove the culture medium and add stimulation buffer containing the serially diluted test compound. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the H3R agonist (R-α-methylhistamine) at a concentration that produces ~80% of its maximal effect (EC80). Incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the response of the agonist alone (0% inhibition) and the basal level (100% inhibition).

-

Plot the percent inhibition against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Experimental and Analytical Workflow

The following diagram outlines the logical workflow for the characterization of 1-methyl-1H-imidazol-5-amine, from initial screening to detailed functional analysis.

Conclusion

The structural characteristics of 1-methyl-1H-imidazol-5-amine strongly suggest its potential as a competitive antagonist of the histamine H3 receptor. This predicted mechanism of action positions the compound as a promising candidate for further investigation in the context of CNS disorders where modulation of histaminergic and other neurotransmitter systems is therapeutically beneficial. The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis and thoroughly characterizing the compound's pharmacological profile. Successful validation would warrant progression to more complex in vitro and in vivo models to assess its therapeutic potential.

References

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. ajrconline.org [ajrconline.org]

- 3. ijrar.org [ijrar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new family of H3 receptor antagonists based on the natural product Conessine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-methyl-1H-imidazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-methyl-1H-imidazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. The document details expected spectroscopic data based on analysis of closely related compounds and established principles, outlines comprehensive experimental protocols for obtaining this data, and presents logical workflows for its characterization.

Overview of 1-methyl-1H-imidazol-5-amine

1-methyl-1H-imidazol-5-amine (C₄H₇N₃, Molecular Weight: 97.12 g/mol ) is a substituted imidazole. The structural formula is presented below. The presence of the imidazole ring and the primary amine functionality dictates its characteristic spectroscopic features.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 1-methyl-1H-imidazol-5-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | s | 1H | H-2 (imidazole ring) |

| ~6.8 | s | 1H | H-4 (imidazole ring) |

| ~3.5 | s | 3H | N-CH₃ |

| ~3.0 (broad) | s | 2H | -NH₂ |

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data for 1-methyl-1H-imidazol-5-amine

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C-2 (imidazole ring) |

| ~130 | C-5 (imidazole ring) |

| ~115 | C-4 (imidazole ring) |

| ~32 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for 1-methyl-1H-imidazol-5-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad (doublet) | N-H stretch (primary amine) |

| 3150-3100 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, N-CH₃) |

| 1650-1580 | Medium-Strong | N-H bend (scissoring) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (imidazole ring) |

| 1350-1250 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 1-methyl-1H-imidazol-5-amine

| m/z Ratio | Ion | Notes |

| 97 | [M]⁺ | Molecular ion |

| 98 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |

| 82 | [M-NH]⁺ | Loss of an amino radical |

| 70 | [M-HCN]⁺ | Loss of hydrogen cyanide from the ring |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 1-methyl-1H-imidazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

1-methyl-1H-imidazol-5-amine sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

-

(Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.[1]

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film [2] Materials:

-

1-methyl-1H-imidazol-5-amine sample (~1-2 mg)

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Salt plates (NaCl or KBr)

-

FTIR spectrometer with a sample holder

Procedure:

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[2]

-

Drop the solution onto the surface of a clean salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Clean the salt plates thoroughly with an appropriate solvent after use.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) Materials:

-

1-methyl-1H-imidazol-5-amine sample (~1 mg)

-

Volatile solvent (e.g., methanol or ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The sample is vaporized and separated on the GC column using a suitable temperature program. A typical program might start at 60°C and ramp up to 250°C.[3]

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron impact, EI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the spectrum to a library database (e.g., NIST) for confirmation.[3]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of 1-methyl-1H-imidazol-5-amine and the expected fragmentation pattern in mass spectrometry.

Caption: Workflow for the Spectroscopic Characterization.

Caption: Postulated Mass Spectrometry Fragmentation Pathway.

References

Safety and Toxicity Profile of 1-methyl-1H-imidazol-5-amine: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for 1-methyl-1H-imidazol-5-amine and its close structural analog, 1-methyl-1H-imidazole. It is intended for researchers, scientists, and drug development professionals. The information on 1-methyl-1H-imidazole is provided as a surrogate due to the limited availability of data for 1-methyl-1H-imidazol-5-amine and should be interpreted with caution, as structural differences may lead to variations in toxicological profiles.

Introduction

1-methyl-1H-imidazol-5-amine is a heterocyclic amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its safety and toxicity profile is crucial for risk assessment and safe handling. This guide summarizes the currently available toxicological data. Due to the scarcity of specific studies on 1-methyl-1H-imidazol-5-amine, this report also includes a detailed profile of the closely related compound, 1-methyl-1H-imidazole, to provide a comparative toxicological context.

Safety and Toxicity of 1-methyl-1H-imidazol-5-amine (CAS: 66787-75-5)

According to available safety data, 1-methyl-1H-imidazol-5-amine is classified as Acute toxicity - Oral, Category 3 , with the hazard statement H301: Toxic if swallowed [1][2]. This classification indicates a high acute toxicity concern via the oral route of exposure.

Safety and Toxicity Profile of 1-methyl-1H-imidazole (CAS: 616-47-7) - A Structural Analog

1-methyl-1H-imidazole is a closely related structural analog that has undergone more extensive toxicological evaluation. The following sections detail its safety and toxicity profile.

Acute Toxicity

1-methyl-1H-imidazole exhibits moderate acute toxicity via oral and dermal routes. It is classified as hazardous for acute oral and dermal toxicity[3].

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 1144 mg/kg bw[3] | Category 4 (Harmful if swallowed)[3] |

| LD50 | Rabbit | Dermal | 400 - 640 mg/kg bw[3] | Category 3 (Toxic in contact with skin) |

Irritation and Corrosivity

This compound is corrosive to the skin and eyes[3]. In a study on Vienna white rabbits, skin exposure led to necrosis, erythema, and oedema within 5 minutes, with the effects being irreversible[3]. Eye exposure in rabbits resulted in cauterization of the mucous membrane and effects that were not fully reversible within the 8-day observation period[3].

| Endpoint | Species | Observation | Classification |

| Skin Irritation/Corrosion | Rabbit | Corrosive (necrosis, erythema, oedema)[3] | Category 1B (Causes severe skin burns and eye damage)[3] |

| Eye Irritation/Damage | Rabbit | Corrosive (cauterisation of mucous membrane)[3] | Category 1 (Causes serious eye damage)[3] |

Sensitization

There is no available data to evaluate the skin sensitization potential of 1-methyl-1H-imidazole[3].

Repeated Dose Toxicity

In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), Wistar rats were administered the chemical by oral gavage at doses of 0, 10, 30, or 90 mg/kg bw/day. The No-Observed-Adverse-Effect Level (NOAEL) for both sexes was determined to be 30 mg/kg bw/day, based on changes in urea, cholesterol, chloride, and phosphate levels, as well as urinalysis findings at the highest dose[3].

Genotoxicity

Based on the available data, 1-methyl-1H-imidazole is not considered to have genotoxic potential[3]. It tested negative in a bacterial reverse mutation assay (Ames test) and two in vitro mammalian cell assays[3].

| Assay Type | Test System | Result |

| Bacterial Reverse Mutation Assay | S. typhimurium | Negative |

| In vitro Mammalian Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | Negative[3] |

| In vitro Mammalian Cell Gene Mutation Test | Chinese Hamster Lung Fibroblasts (V79) | Negative[3] |

Carcinogenicity

There is no available data to evaluate the carcinogenicity of 1-methyl-1H-imidazole[3].

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), the NOAEL for reproductive and developmental effects was 90 mg/kg bw/day (the highest dose tested)[3]. In a prenatal developmental toxicity study (OECD TG 414) with Wistar rats, no substance-related mortalities or adverse effects on dams or fetuses were observed at doses up to 90 mg/kg bw/day[3]. Therefore, based on the available data, the chemical is not expected to cause specific adverse effects on fertility or development[3].

Experimental Protocols

Detailed methodologies for key toxicological studies are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This assay evaluates the potential of a substance to induce gene mutations.

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.

-

Methodology:

-

Bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The exposure is carried out using the plate incorporation method or the pre-incubation method.

-

After incubation, revertant colonies are counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

-

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.

-

Principle: The test substance is administered orally to rodents daily for 90 days[4][5].

-

Methodology:

-

Multiple groups of animals are treated with graduated dose levels of the test substance[4]. A control group receives the vehicle only.

-

Animals are monitored for clinical signs of toxicity, body weight changes, and food/water consumption[4].

-

At the end of the study, hematology, clinical biochemistry, and urinalysis are performed.

-

A gross necropsy is conducted, and organs are weighed. Histopathological examination of tissues is performed to identify target organ toxicity[5].

-

The No-Observed-Adverse-Effect Level (NOAEL) is determined[4].

-

Prenatal Developmental Toxicity Study (OECD TG 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.

-

Principle: The test substance is administered to pregnant animals, typically from implantation to the day before caesarean section[6][7].

-

Methodology:

-

At least three dose groups and a control group are used[6].

-

Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded.

-

Shortly before the expected day of delivery, females are euthanized, and the uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses[6].

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities[6][8].

-

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This screening test provides information on the effects of a substance on male and female reproductive performance and can serve as a preliminary study to a more extensive reproductive toxicity study.

-

Principle: The test substance is administered to male and female animals before, during, and after mating[9][10].

-

Methodology:

-

Graduated doses are administered to several groups of males (for a minimum of four weeks) and females (throughout the study)[10][11].

-

Animals are monitored for signs of toxicity. Mating performance, fertility, and pregnancy outcomes are assessed.

-

Offspring are examined for viability, growth, and any abnormalities.

-

At the end of the study, parental animals and offspring undergo a gross necropsy. Reproductive organs are examined histopathologically[12].

-

Visualizations

The following diagrams illustrate standardized workflows for key toxicological assessments.

References

- 1. 5-Amino-1-methylimidazole | C4H7N3 | CID 14351759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 5. testinglab.com [testinglab.com]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-1H-imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-methyl-1H-imidazol-5-amine, a heterocyclic amine of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines best practices and detailed experimental protocols for determining these critical physicochemical properties. The guide also presents estimated properties based on structurally related compounds and provides a framework for data analysis and presentation, including the use of Graphviz for visualizing experimental workflows. This document is intended to empower researchers to conduct their own robust assessments of 1-methyl-1H-imidazol-5-amine, ensuring data quality and consistency for drug discovery and development applications.

Introduction

1-methyl-1H-imidazol-5-amine is a substituted imidazole that holds potential as a scaffold in medicinal chemistry. Its structure, featuring a basic amine group and an aromatic imidazole ring, suggests specific physicochemical properties that are crucial for its handling, formulation, and biological activity. Understanding its solubility in various solvent systems and its stability under different environmental conditions is a prerequisite for any meaningful preclinical or clinical development. This guide provides a foundational understanding of these properties and the methodologies to empirically determine them.

Estimated Physicochemical Properties

While specific experimental data for 1-methyl-1H-imidazol-5-amine is scarce, we can infer its likely properties from structurally similar compounds such as imidazole, 1-methylimidazole, and other small molecule amines.

Table 1: Estimated Physicochemical Properties of 1-methyl-1H-imidazol-5-amine

| Property | Estimated Value/Characteristic | Rationale/Reference Compounds |

| Molecular Formula | C₄H₇N₃ | Based on chemical structure[1]. |

| Molecular Weight | 97.12 g/mol | Based on chemical structure[1]. |

| Appearance | Likely a solid at room temperature. | Imidazole is a solid at room temperature. |

| pKa | Estimated to be around 7.0-8.0 for the amine group. | The pKa of the conjugate acid of 1-methylimidazole is ~7.4[2]. The amino group will increase the basicity. |

| Aqueous Solubility | Expected to have moderate to good aqueous solubility, particularly in acidic conditions. | Imidazole is highly soluble in water[3][4]. The amine group can be protonated, increasing water solubility. |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | The free base of structurally similar amines is soluble in these solvents[1]. |

| Stability | Solutions are likely susceptible to degradation, especially when exposed to light and elevated temperatures. The solid form is expected to be more stable, particularly when stored in a cool, dry, and inert environment. Oxidation of the amine group is a potential degradation pathway[5]. | General stability profile for imidazole-containing compounds and amines[5]. |

Experimental Protocols

This section provides detailed protocols for determining the solubility and stability of 1-methyl-1H-imidazol-5-amine.

Solubility Determination

The following workflows can be used to determine the aqueous and organic solvent solubility.

Caption: Workflow for determining aqueous and organic solvent solubility.

3.1.1. Aqueous Solubility (pH-dependent)

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, and 9).

-

Sample Preparation: Add an excess amount of solid 1-methyl-1H-imidazol-5-amine to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Sample Clarification: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in mg/mL or mol/L at each pH.

3.1.2. Organic Solvent Solubility

-

Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane).

-

Sample Preparation: Add an excess amount of solid 1-methyl-1H-imidazol-5-amine to a known volume of each solvent in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours.

-

Sample Clarification: Filter the samples through a compatible 0.45 µm filter.

-

Quantification: Dilute the filtrate if necessary and analyze using a validated HPLC-UV method.

-

Data Reporting: Report the solubility in mg/mL or mol/L for each solvent.

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of the molecule.

Caption: Workflow for conducting forced degradation studies.

3.2.1. Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 1-methyl-1H-imidazol-5-amine in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines. Include a dark control.

-

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Neutralize the acid and base hydrolysis samples before analysis.

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC-UV method to quantify the parent compound.

-

Analyze stressed samples showing significant degradation by LC-MS to identify the mass of major degradation products.

-

Analytical Methodologies

A robust analytical method is critical for accurate solubility and stability determination.

HPLC-UV Method for Quantification

A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for 1-methyl-1H-imidazol-5-amine.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

LC-MS for Degradation Product Identification

For the identification of degradation products, a liquid chromatography-mass spectrometry (LC-MS) method is recommended.

-

Chromatography: Use the same or a similar HPLC method as for quantification.

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.

-

Analysis: Obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatograms of stressed samples. Fragmentation analysis (MS/MS) can provide further structural information.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 2: Example of Aqueous Solubility Data Presentation

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| 2.0 | 25 | ||

| 4.0 | 25 | ||

| 6.0 | 25 | ||

| 7.4 | 25 | ||

| 9.0 | 25 |

Table 3: Example of Stability Data Presentation (Forced Degradation)

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (m/z) |

| 0.1 M HCl | 0 | 100 | - |

| 24 | |||

| 0.1 M NaOH | 0 | 100 | - |

| 24 | |||

| 3% H₂O₂ | 0 | 100 | - |

| 24 | |||

| 60°C | 0 | 100 | - |

| 24 | |||

| Photolytic | 0 | 100 | - |

| 24 |

Conclusion

While specific published data on the solubility and stability of 1-methyl-1H-imidazol-5-amine is limited, this guide provides a robust framework for researchers to determine these critical parameters. By following the outlined experimental protocols and analytical methodologies, scientists in drug development can generate the necessary data to support the progression of this compound in the discovery pipeline. The provided estimations based on related structures offer a starting point for experimental design, and the emphasis on validated, stability-indicating methods will ensure the quality and reliability of the data generated.

References

- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]

Methodological & Application

Synthesis Protocol for 1-methyl-1H-imidazol-5-amine: A Detailed Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive, two-step synthesis protocol for 1-methyl-1H-imidazol-5-amine. This protocol outlines the methylation of 5-nitroimidazole followed by the reduction of the resulting 1-methyl-5-nitroimidazole.

This application note includes detailed experimental procedures, tabulated physicochemical and quantitative data for all materials, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

1-methyl-1H-imidazol-5-amine is a valuable building block in medicinal chemistry and drug discovery. Its substituted imidazole core is a common motif in a wide array of biologically active compounds. The synthesis of this amine is typically achieved through a two-step process commencing with the methylation of commercially available 5-nitroimidazole to yield 1-methyl-5-nitroimidazole. This intermediate is subsequently reduced to the target primary amine. The protocol detailed herein provides a reliable and efficient pathway to access this important synthetic intermediate.

Physicochemical and Quantitative Data

The key physicochemical properties and expected quantitative data for the starting materials, intermediate, and final product are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Nitroimidazole | 5-nitro-1H-imidazole | C₃H₃N₃O₂ | 113.08 | Pale yellow solid | 304-308 |

| 1-Methyl-5-nitroimidazole | 1-methyl-5-nitro-1H-imidazole | C₄H₅N₃O₂ | 127.10 | Crystalline solid | 58-60 |

| 1-methyl-1H-imidazol-5-amine | 1-methyl-1H-imidazol-5-amine | C₄H₇N₃ | 97.12 | Off-white to pale yellow solid | 105-108 |

Table 2: Reagents for Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Dimethyl sulfate | (CH₃)₂SO₄ | 126.13 | Methylating agent |

| Formic acid (90%) | CH₂O₂ | 46.03 | Solvent/Catalyst |

| Raney® Nickel | Ni | 58.69 | Catalyst |

| Hydrogen (gas) | H₂ | 2.02 | Reducing agent |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |

| Celite® | Filtration aid |

Experimental Protocols

This synthesis is performed in two main stages: the methylation of 5-nitroimidazole and the subsequent reduction of 1-methyl-5-nitroimidazole.

Step 1: Synthesis of 1-Methyl-5-nitroimidazole

This procedure details the N-methylation of 5-nitroimidazole using dimethyl sulfate in formic acid.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitroimidazole (1.0 eq) in 90% formic acid.

-

To this solution, add dimethyl sulfate (1.2 eq) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, carefully remove the formic acid by vacuum distillation.

-

To the residue, add water and cool the mixture in an ice bath (0-5 °C).

-

Adjust the pH of the mixture to 10 using a 25% aqueous ammonia solution, which will cause the product to precipitate.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-5-nitroimidazole. An expected yield of approximately 82% can be achieved.

Step 2: Synthesis of 1-methyl-1H-imidazol-5-amine

This protocol describes the catalytic hydrogenation of 1-methyl-5-nitroimidazole to the corresponding amine using Raney® Nickel.

Procedure:

-

To a solution of 1-methyl-5-nitroimidazole (1.0 eq) in ethanol in a suitable hydrogenation vessel, add a slurry of Raney® Nickel (approximately 10% by weight of the nitroimidazole) in ethanol.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

The crude 1-methyl-1H-imidazol-5-amine can be purified by recrystallization or column chromatography on silica gel to afford the final product as an off-white to pale yellow solid.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process for 1-methyl-1H-imidazol-5-amine.

Caption: Synthetic route for 1-methyl-1H-imidazol-5-amine.

Application Notes and Protocols: Reductive Amination Synthesis of 1-methyl-1H-imidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-methyl-1H-imidazol-5-amine via a reductive amination pathway. The synthesis commences with the commercially available or synthetically accessible 1-methyl-1H-imidazole-5-carboxaldehyde. This method offers a straightforward and efficient route to a key building block for various applications in medicinal chemistry and drug development, particularly in the generation of histamine analogues and kinase inhibitor scaffolds. Included are detailed experimental procedures, expected quantitative data, and visual diagrams of the synthetic workflow and a representative biological signaling pathway to guide researchers.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The 1-methyl-1H-imidazol-5-amine moiety, in particular, serves as a valuable scaffold for the development of novel therapeutics. Its structural similarity to histamine makes it a person of interest for the modulation of histamine receptors, while its chemical functionality allows for further elaboration in the synthesis of kinase inhibitors and other targeted therapies. The protocol herein describes a robust reductive amination method to access this important synthetic intermediate.

Physicochemical Properties and Expected Data

The following tables summarize the key physicochemical properties of the starting material and the final product, along with expected analytical data for a typical reaction.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-methyl-1H-imidazole-5-carboxaldehyde | C5H6N2O | 110.11 | 39021-62-0[1][2] |

| 1-methyl-1H-imidazol-5-amine | C4H7N3 | 97.12 | 66787-75-5[3][4] |

Table 2: Expected Reaction Parameters and Yields

| Parameter | Expected Value |

| Reaction Time | 12-18 hours |

| Expected Yield | 75-85% |

| Purity (post-purification) | >95% |

Experimental Protocol: Synthesis of 1-methyl-1H-imidazol-5-amine

This protocol is adapted from established procedures for the reductive amination of similar imidazole aldehydes.[5][6]

Materials:

-

1-methyl-1H-imidazole-5-carboxaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere, add 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous methanol to dissolve the aldehyde, followed by the addition of ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

-